3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
3-(4-Ethoxybenzoyl)-8-methoxy-2H-chromen-2-one is an organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chromenone core substituted with ethoxybenzoyl and methoxy groups, which may contribute to its unique chemical and biological properties.
Scientific Research Applications
3-(4-Ethoxybenzoyl)-8-methoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet for “4-Ethoxybenzoyl chloride” indicates that it causes severe skin burns and eye damage. It may also cause respiratory irritation . “4-METHOXYBENZOYL CHLORIDE” reacts exothermically with bases, including amines. It’s incompatible with water, strong oxidizing agents, alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one typically involves the condensation of 4-ethoxybenzoyl chloride with 8-methoxy-2H-chromen-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzoyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(4-Hydroxybenzoyl)-8-methoxy-2H-chromen-2-one.
Reduction: 3-(4-Ethoxybenzyl)-8-methoxy-2H-chromen-2-one.
Substitution: 3-(4-Substituted benzoyl)-8-methoxy-2H-chromen-2-one.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzoyl chloride: A precursor used in the synthesis of 3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one.
4-Methoxybenzoyl chloride: Another benzoyl chloride derivative with similar reactivity.
2-Methoxybenzoyl chloride: A related compound with a methoxy group in a different position.
Uniqueness
This compound is unique due to its specific substitution pattern on the chromenone core, which may confer distinct chemical and biological properties compared to other benzoyl chloride derivatives. Its combination of ethoxy and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-23-14-9-7-12(8-10-14)17(20)15-11-13-5-4-6-16(22-2)18(13)24-19(15)21/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFRRMQSNVYDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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